Crystallinity: Ddz-Ser(tBu)-ODhbt Isolated as a Crystalline Solid (mp 133–136 °C) Whereas Ddz-Ser(tBu)-OPfp Is an Oil
In a direct head-to-head comparison within the same patent disclosure (US 6,075,141), the Ddz-Ser(tBu)-Pfp ester was obtained exclusively as an oil that resisted all attempts at crystallization, whereas the Ddz-Ser(tBu)-ODhbt ester was readily crystallized upon preparation, yielding a solid with a melting point of 133–136 °C [1]. This crystallinity difference is explicitly reported for the Ser(tBu) side-chain-protected derivatives. The same pattern holds for Thr(tBu): Ddz-Thr(tBu)-Pfp = oil; Ddz-Thr(tBu)-ODhbt = mp 71–73 °C. Crystalline active esters enable accurate gravimetric dispensing, reduce hydrolytic degradation during storage, and facilitate automation in multi-column parallel synthesizers — advantages not available with the corresponding OPfp esters [1].
| Evidence Dimension | Physical form and melting point of Ser(tBu)-protected activated ester |
|---|---|
| Target Compound Data | Ddz-Ser(tBu)-ODhbt: crystalline solid, mp 133–136 °C |
| Comparator Or Baseline | Ddz-Ser(tBu)-OPfp: oil (failed all crystallization attempts) |
| Quantified Difference | ODhbt ester: crystalline with defined mp; OPfp ester: amorphous oil — a categorical difference in physical form |
| Conditions | Side-by-side preparation within US Patent 6,075,141; Ddz protecting group on α-amine; tBu ether on Ser side chain; characterization by melting point, optical rotation, and HPLC |
Why This Matters
For procurement, a crystalline solid guarantees lot-to-lot consistency in weighing, higher purity through recrystallization, and extended shelf stability — the OPfp ester cannot offer any of these.
- [1] Jakobsen, M. H.; Buchardt, O.; Engdahl, T.; Holm, Z. (University of Georgia Research Foundation, Inc.). U.S. Patent 6,075,141. Table 1: Ddz-Ser(tBu)-Pfp (oil, [α]D −16.8); Ddz-Ser(tBu)-ODhbt (mp 133–136 °C, [α]D −36.6). Issued June 13, 2000. View Source
